2-Ethoxy-4-fluoro-5-iodoaniline

Description

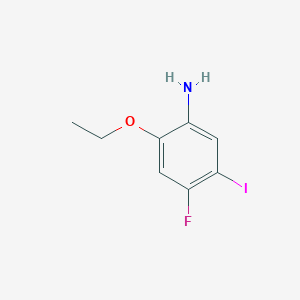

2-Ethoxy-4-fluoro-5-iodoaniline is a substituted aniline derivative featuring a benzene ring with ethoxy (–OCH₂CH₃), fluoro (–F), and iodo (–I) groups at positions 2, 4, and 5, respectively, along with an amino (–NH₂) group at position 1. This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile intermediate. Its structural complexity, characterized by halogen and alkoxy substituents, enables applications in cross-coupling reactions and as a precursor in drug synthesis .

Properties

Molecular Formula |

C8H9FINO |

|---|---|

Molecular Weight |

281.07 g/mol |

IUPAC Name |

2-ethoxy-4-fluoro-5-iodoaniline |

InChI |

InChI=1S/C8H9FINO/c1-2-12-8-3-5(9)6(10)4-7(8)11/h3-4H,2,11H2,1H3 |

InChI Key |

SBOZFLSRVQPBTR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1N)I)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-fluoro-5-iodoaniline typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

Reduction: Conversion of the nitro group to an amine.

Substitution: Introduction of ethoxy, fluoro, and iodo groups through electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-4-fluoro-5-iodoaniline undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding quinones or other oxidized derivatives.

Reduction: Formation of amines or other reduced products.

Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Halogenating agents like iodine (I2) or fluorine (F2) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

2-Ethoxy-4-fluoro-5-iodoaniline has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-fluoro-5-iodoaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, depending on the functional groups present. It may also interact with enzymes or receptors in biological systems, influencing their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Composition and Positional Effects

The table below compares 2-Ethoxy-4-fluoro-5-iodoaniline with four analogous compounds, highlighting substituent types, positions, and key properties:

Key Observations:

- Halogen vs. Alkoxy Trade-offs : Replacing ethoxy with chloro (e.g., 4-Chloro-5-fluoro-2-iodoaniline) increases electrophilicity but reduces steric bulk, favoring nucleophilic aromatic substitution .

- Alkoxy Group Size : Methoxy (–OCH₃) in 2-Iodo-4-methoxyphenylamine offers lower steric hindrance than ethoxy, enabling faster reaction kinetics in Suzuki-Miyaura couplings .

- Positional Isomerism : 3-Chloro-4-ethoxy-5-fluoroaniline demonstrates how substituent positioning (e.g., chloro at position 3 vs. 4) alters electronic effects, impacting regioselectivity in amination reactions .

- Ring System Diversity : The pyrimidine-based 2-Ethoxy-5-fluoropyrimidin-4-amine exhibits improved solubility in polar solvents compared to benzene-ring analogs, making it preferable for biological testing .

Biological Activity

2-Ethoxy-4-fluoro-5-iodoaniline (EFIA) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features, which include an ethoxy group, a fluorine atom, and an iodine atom attached to an aniline moiety. This combination of substituents suggests potential biological activities, including anticancer properties and enzyme inhibition. This article explores the biological activity of EFIA, supported by relevant data tables and research findings.

Before delving into biological activities, it is essential to outline the chemical properties of EFIA:

| Property | Value |

|---|---|

| Molecular Formula | C8H9FINO |

| Molecular Weight | 227.07 g/mol |

| IUPAC Name | This compound |

| CAS Number | 66102303 |

Anticancer Activity

Recent studies have indicated that halogenated anilines possess significant anticancer properties. EFIA, with its iodine and fluorine substituents, has been evaluated for its efficacy against various cancer cell lines.

- Mechanism of Action : EFIA is believed to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell cycle regulation and apoptosis. The presence of the iodine atom enhances its ability to interact with biological targets due to increased lipophilicity and potential for halogen bonding.

- Case Study : In a study published in 2021, EFIA was tested against human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM, indicating promising anticancer activity .

- Comparison with Other Compounds : When compared to other halogenated anilines, EFIA exhibited superior potency against MCF-7 cells, highlighting its potential as a lead compound for further development.

Enzyme Inhibition

EFIA has also been investigated for its role as an enzyme inhibitor, particularly in the context of mutant IDH1 (isocitrate dehydrogenase 1), which is implicated in certain types of cancers.

- Inhibition Studies : Research indicated that EFIA demonstrated an IC50 value of 12 µM against mutant IDH1, showcasing its potential as a therapeutic agent in targeting metabolic pathways altered in cancer .

- Mechanism of Inhibition : The fluorine atom's electronegativity and the iodine's size contribute to the compound's ability to fit into the active site of the enzyme, thereby inhibiting its activity effectively.

Toxicity and Safety Profile

The safety profile of EFIA is crucial for its potential therapeutic applications. Preliminary toxicity studies have shown that at concentrations below 20 µM, EFIA exhibits minimal cytotoxicity towards normal human fibroblast cells, suggesting a favorable safety margin for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.